molecular formula C15H16O2S2 B15159254 3-(2H-1,3-Benzodithiol-2-ylidene)-6-methylheptane-2,4-dione CAS No. 657411-05-7

3-(2H-1,3-Benzodithiol-2-ylidene)-6-methylheptane-2,4-dione

Cat. No.: B15159254
CAS No.: 657411-05-7
M. Wt: 292.4 g/mol
InChI Key: MOCLDBSINYMPOV-UHFFFAOYSA-N
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Description

3-(2H-1,3-Benzodithiol-2-ylidene)-6-methylheptane-2,4-dione is a complex organic compound characterized by the presence of a benzodithiol ring system

Preparation Methods

The synthesis of 3-(2H-1,3-Benzodithiol-2-ylidene)-6-methylheptane-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with benzodithiol intermediates under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

3-(2H-1,3-Benzodithiol-2-ylidene)-6-methylheptane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2H-1,3-Benzodithiol-2-ylidene)-6-methylheptane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-Benzodithiol-2-ylidene)-6-methylheptane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-(2H-1,3-Benzodithiol-2-ylidene)-6-methylheptane-2,4-dione can be compared with other similar compounds, such as:

    1,3-Benzodithiole derivatives: These compounds share the benzodithiol ring system and exhibit similar chemical properties.

    Heptane-2,4-dione derivatives: These compounds have similar structural features and undergo comparable chemical reactions.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

CAS No.

657411-05-7

Molecular Formula

C15H16O2S2

Molecular Weight

292.4 g/mol

IUPAC Name

3-(1,3-benzodithiol-2-ylidene)-6-methylheptane-2,4-dione

InChI

InChI=1S/C15H16O2S2/c1-9(2)8-11(17)14(10(3)16)15-18-12-6-4-5-7-13(12)19-15/h4-7,9H,8H2,1-3H3

InChI Key

MOCLDBSINYMPOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C(=C1SC2=CC=CC=C2S1)C(=O)C

Origin of Product

United States

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